

# Application Note: Analytical Characterization of - (3-Methylphenoxy)acetophenone

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## Compound of Interest

**Compound Name:** *alpha-(3-Methylphenoxy)acetophenone*

**Cat. No.:** *B8362321*

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## Introduction & Scope

This application note provides a comprehensive guide for the structural identification and purity assessment of

- (3-Methylphenoxy)acetophenone (also known as 2-(3-methylphenoxy)-1-phenylethanone). This compound represents a class of phenacyl aryl ethers commonly utilized as intermediates in the synthesis of bioactive heterocycles (e.g., benzofurans, indoles) and pharmaceutical scaffolds.

Precise characterization is critical due to the potential for isomerism (2-, 3-, or 4-methylphenoxy variants) and the presence of specific process impurities arising from Williamson ether synthesis. This guide outlines a self-validating analytical workflow combining spectroscopic fingerprinting (NMR, IR, MS) with quantitative chromatographic separation (HPLC).

## Physicochemical Profile

Property	Specification
IUPAC Name	2-(3-methylphenoxy)-1-phenylethan-1-one
Molecular Formula	
Molecular Weight	226.27 g/mol
Physical State	White to off-white crystalline solid
Melting Point	65–68 °C (Typical range for phenacyl ethers)
Solubility	Soluble in , DMSO, Acetonitrile, Ethyl Acetate; Insoluble in Water
Key Functional Groups	Ketone (C=O), Ether (C-O-C), Aromatic rings

## Spectroscopic Identification (The Fingerprint)

### Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional group integrity.

- Method: KBr Pellet or ATR (Attenuated Total Reflectance).
- Key Diagnostic Bands:
  - 1690–1705  $\text{cm}^{-1}$  (Strong): C=O stretching of the phenacyl ketone. This is lower than aliphatic ketones due to conjugation with the phenyl ring.
  - 1230–1250  $\text{cm}^{-1}$  (Strong): C-O-C asymmetric stretching (Ar-O-CH<sub>2</sub>).
  - 1050  $\text{cm}^{-1}$ : C-O-C symmetric stretching.
  - 2850–2950  $\text{cm}^{-1}$ : C-H stretching (Aliphatic -methylene and methyl group).
  - 1580–1600  $\text{cm}^{-1}$ : C=C Aromatic ring skeletal vibrations.

## Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and isomer differentiation.

Protocol: Dissolve ~10 mg of sample in 0.6 mL

H NMR (400 MHz,

) Assignment Table

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Logic
2.33	Singlet (s)	3H		Methyl group on the phenoxy ring.
5.25	Singlet (s)	2H		The -methylene protons are deshielded by the adjacent oxygen and carbonyl.
6.75 – 6.85	Multiplet (m)	2H	Phenoxy Ar-H	Protons ortho/para to the ether linkage (shielded).
7.15 – 7.25	Multiplet (m)	1H	Phenoxy Ar-H	Proton meta to the ether linkage.
7.45 – 7.55	Triplet (t)	2H	Acetophenone Ar-H	Meta protons of the benzoyl ring.
7.60 – 7.65	Triplet (t)	1H	Acetophenone Ar-H	Para proton of the benzoyl ring.
7.95 – 8.05	Doublet (d)	2H	Acetophenone Ar-H	Ortho protons of the benzoyl ring (strongly deshielded by C=O).

Differentiation Note: The 3-methyl isomer is distinguished from the 4-methyl isomer by the splitting pattern in the 6.7–7.2 ppm region. The 4-methyl isomer would show a clean AA'BB'

system (two doublets), whereas the 3-methyl isomer displays a more complex multiplet pattern due to asymmetry.

## Mass Spectrometry (MS)

Objective: Molecular weight confirmation.

- Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).
- Key Ions:
  - $m/z$  227.1  
: Protonated molecular ion (ESI).
  - $m/z$  105  
: Benzoyl cation (Characteristic -cleavage).
  - $m/z$  91  
: Tropylium ion (derived from the tolyl moiety).

## Chromatographic Purity Protocol (HPLC-UV)

Objective: Quantify purity and detect unreacted starting materials (

-bromoacetophenone and

-cresol).

## Method Parameters[8][9]

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A	Water + 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Column Temp	30 °C
Detection	UV @ 254 nm (primary) and 210 nm
Injection Vol	10 µL
Run Time	20 minutes

## Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
2.0	90	10
12.0	10	90
15.0	10	90
15.1	90	10
20.0	90	10

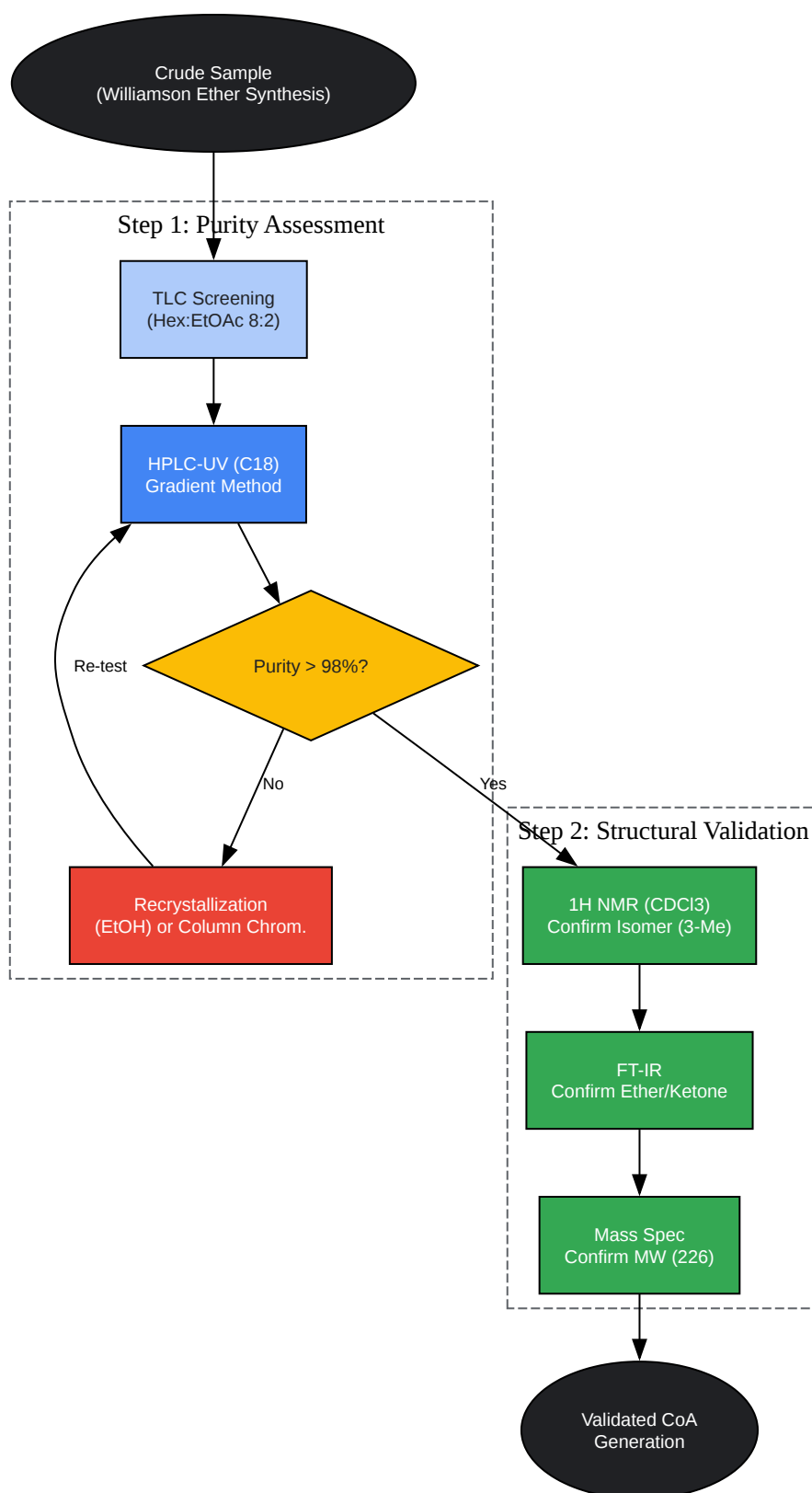
## Retention Logic & Impurity Profile

- -Bromoacetophenone: Elutes early (more polar than product).
- -Cresol: Elutes early/mid (phenolic hydroxyl increases polarity).
- Product (  
- (3-Methylphenoxy)acetophenone): Elutes late (highly lipophilic ether).

## Visualizations

### Analytical Workflow Diagram

This diagram illustrates the logical flow from crude synthesis to final validated characterization.



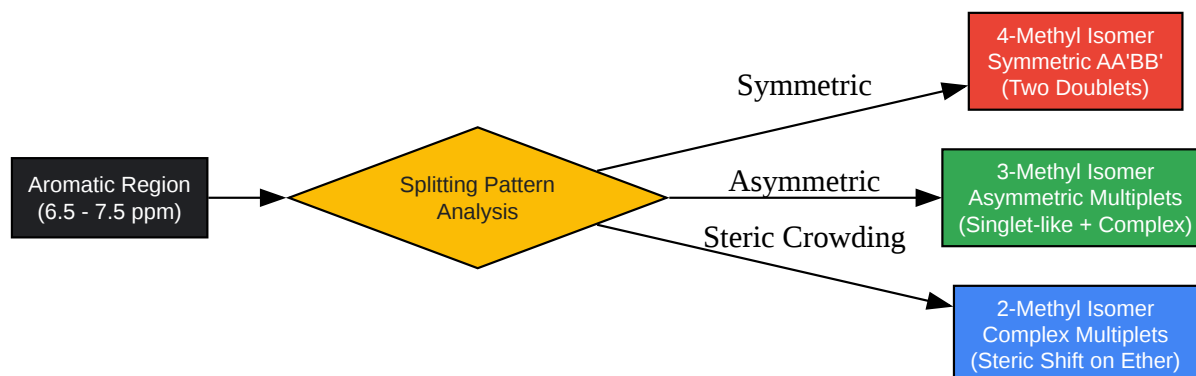
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Caption: Figure 1. Integrated analytical workflow for the purification and validation of

-(3-Methylphenoxy)acetophenone.

## NMR Logic for Isomer Differentiation

This diagram details how to distinguish the 3-methyl isomer from potential 2- or 4-methyl contaminants.



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Caption: Figure 2. NMR decision tree for distinguishing methylphenoxy isomers based on aromatic splitting patterns.

## Experimental Protocols

### Protocol A: Sample Preparation for HPLC

- Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
- Working Solution: Dilute 1.0 mL of Stock Solution into a 10 mL flask. Fill to volume with Mobile Phase A/B (50:50) mixture to match initial gradient conditions.
- Filtration: Filter through a 0.22  $\mu\text{m}$  PTFE syringe filter into an HPLC vial.

### Protocol B: Recrystallization (Purification)

\*If HPLC purity is < 95%: \*

- Dissolve crude solid in a minimum amount of boiling Ethanol (95%).

- Allow the solution to cool slowly to room temperature.
- Cool further in an ice bath (0-4 °C) for 1 hour.
- Filter the white crystals via vacuum filtration and wash with cold ethanol.
- Dry in a vacuum oven at 40 °C for 4 hours.

## References

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